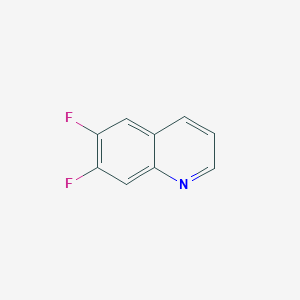

6,7-Difluoroquinoline

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

6,7-difluoroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F2N/c10-7-4-6-2-1-3-12-9(6)5-8(7)11/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDDIQDVSYHYORP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=C(C=C2N=C1)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90925995 | |

| Record name | 6,7-Difluoroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90925995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127827-50-3 | |

| Record name | Quinoline, 6,7-difluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127827503 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6,7-Difluoroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90925995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 6,7 Difluoroquinoline and Its Derivatives

Classic and Modern Approaches to Quinoline (B57606) Core Synthesis

The construction of the fundamental quinoline ring system has been achieved through various named reactions, which have been adapted for the synthesis of fluorinated analogues. researchgate.netiipseries.org These classic methods, along with more contemporary techniques, provide a versatile toolbox for organic chemists.

Skraup and Combes Reactions in Fluorinated Quinoline Synthesis

The Skraup synthesis , first reported by Zdenko Hans Skraup in 1880, is a foundational method for quinoline synthesis. wikipedia.org It traditionally involves the reaction of an aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene (B124822). wikipedia.orguop.edu.pk This reaction proceeds through the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline, cyclization, and subsequent oxidation to form the quinoline ring. uop.edu.pk While known for its potentially vigorous nature, the reaction conditions can be moderated by the use of ferrous sulfate. wikipedia.org The Skraup reaction has been adapted for the synthesis of various quinoline derivatives. iipseries.org For instance, a modified Skraup synthesis of 7-amino-8-methylquinoline was achieved using 2,6-diaminotoluene, glycerol, sulfuric acid, and arsenic pentoxide. mdpi.com

The Combes reaction provides a route to 2,4-disubstituted quinolines by condensing an aniline with a β-diketone, followed by acid-catalyzed cyclization. iipseries.org Over the years, numerous methods have been developed for quinoline synthesis, including the Doebner-von Miller, Friedlander, and Pfitzinger reactions, which fall into the category of classic synthetic strategies. researchgate.net

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields, shorter reaction times, and cleaner product profiles compared to conventional heating methods. nih.govresearchgate.net This technology has been successfully applied to the synthesis of various heterocyclic compounds, including quinoline derivatives. nih.govjmpas.com

In one example, 2,7-dichloro-6-fluoroquinoline-3-carbaldehyde was synthesized from 3-chloro-4-fluoroaniline (B193440) via an intermediate acetanilide (B955), which was then treated with dimethylformamide and phosphorus oxychloride under microwave irradiation. jmpas.com This eco-friendly approach often reduces or eliminates the need for solvents, simplifies work-up procedures, and lowers energy consumption. mdpi.com A comparison between microwave-assisted and conventional heating methods for the synthesis of quinoline derivatives has shown a significant reduction in reaction time with the microwave approach. mdpi.com For instance, the synthesis of quinoline-fused 1,4-benzodiazepines saw a significant improvement in yield (92–97%) under microwave conditions compared to conventional methods (62–65%). nih.gov

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing substantial portions of all the reactants, offer significant advantages in terms of efficiency and atom economy. nih.govmdpi.com The Doebner quinoline synthesis is a classic example of a multicomponent reaction, used in the synthesis of Brequinar, an inhibitor of dihydroorotate (B8406146) dehydrogenase. nih.gov This approach involved the reaction of pyruvic acid, 4-fluoroaniline, and 4-(2′-fluorophenyl)benzaldehyde. nih.gov

MCRs have been employed for the synthesis of a wide variety of heterocyclic compounds, including those with potential pharmaceutical applications. nih.gov For instance, a three-component reaction of isatin, tetrahydroisoquinoline, and a terminal alkyne has been used to synthesize complex dihydropyrrolo[2,1-a]isoquinolines. nih.gov The development of novel MCRs continues to be an active area of research, providing access to diverse molecular scaffolds. mdpi.com

Solvent-Free Reaction Conditions

The development of solvent-free reaction conditions is a key goal in green chemistry, aiming to reduce environmental impact and simplify experimental procedures. A one-step, heterogeneous catalytic cyclization has been developed for the synthesis of 2,4-disubstituted quinolines from ketones and 2-aminobenzophenones using Hβ zeolite as a catalyst under solvent-free conditions. rsc.org This method offers a green and efficient route to a variety of quinoline derivatives and the catalyst can be recycled multiple times without significant loss of activity. rsc.org

Ionic Liquid and Ultrasound Promoted Methodologies

The combination of ionic liquids (ILs) and ultrasound irradiation has proven to be a potent tool in organic synthesis. researchgate.net Ionic liquids, with their unique properties such as low vapor pressure and high thermal stability, can act as both catalysts and reaction media. researchgate.netnih.gov Ultrasound can enhance reaction rates by providing the necessary activation energy through acoustic cavitation. nih.gov

This synergistic approach has been utilized in various organic transformations. researchgate.net For example, an ionic liquid-based ultrasound-assisted extraction method was developed for the effective extraction of natural products. nih.gov The use of ionic liquids under ultrasound irradiation can often lead to improved product yields and shorter reaction times, sometimes even at room temperature without the need for additional catalysts. researchgate.net

Precursor-Based Synthetic Routes to 6,7-Difluoroquinoline Derivatives

A significant portion of the synthetic efforts towards this compound derivatives focuses on the modification of pre-existing quinoline cores or the cyclization of appropriately substituted precursors. A convenient synthesis of methyl 6,7-difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate, a precursor for novel fluoroquinolone derivatives, was developed starting from 3,4-difluorophenyl isothiocyanate. mdpi.com The cyclization step was achieved by heating in diphenyl ether. mdpi.com

Another approach involves the synthesis of 6,7-difluoro-4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate starting from an anthranilic acid derivative. researchgate.net Furthermore, novel 1-carboxymethyl-6-fluoro-7-cyclic amino substituted-4-oxo-1,4-dihydroquinolone-3-carboxylic acids have been synthesized from ethyl 6-fluoro-7-chloro-1,4-dihydro-4-oxoquinoline-3-carboxylate. researchgate.net The synthesis of 6,7-dichloro-5,8-quinolinedione derivatives with various substituents at the C2 position has also been reported. mdpi.com

The synthesis of 4-chloro-6,7-dimethoxyquinoline, a key intermediate for certain anticancer drugs, has been achieved through a multi-step process starting from 3,4-dimethoxy acetophenone. google.com This route involves nitration, condensation, reduction/cyclization, and finally chlorination. google.com

Routes from 3,4-Difluoroacetanilide

The synthesis of this compound derivatives from 3,4-difluoroacetanilide often employs the Vilsmeier-Haack reaction, a versatile method for the formylation of electron-rich aromatic compounds. wikipedia.orgjk-sci.com This reaction typically utilizes a Vilsmeier reagent, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a phosphorus halide such as phosphorus oxychloride (POCl₃). wikipedia.orgjk-sci.com

The Vilsmeier-Haack reaction of acetanilides can lead to the formation of 2-chloroquinoline-3-carbaldehydes. nih.govchemijournal.com In a process analogous to the synthesis of other substituted quinolines, 3,4-difluoroacetanilide can be treated with the Vilsmeier reagent (DMF/POCl₃). nih.govnih.gov The reaction involves an electrophilic substitution followed by cyclization to yield the quinoline ring system. ijsr.net The initial step is the formation of a chloroiminium ion, also known as the Vilsmeier reagent, from DMF and POCl₃. wikipedia.org The electron-rich aromatic ring of the acetanilide then attacks this reagent, leading to formylation and subsequent cyclization. wikipedia.orgchemijournal.com This one-pot reaction involves chlorination, formylation, and cyclization. researchgate.net The resulting product is 2-chloro-6,7-difluoroquinoline-3-carbaldehyde (B1592350).

Table 1: Vilsmeier-Haack Reaction for Quinoline Synthesis

| Starting Material | Reagents | Product | Reference |

|---|---|---|---|

| Substituted Acetanilide | DMF, POCl₃ | 2-Chloro-3-formylquinoline derivative | chemijournal.comijsr.net |

The 2-chloro-6,7-difluoroquinoline-3-carbaldehyde obtained from the Vilsmeier-Haack reaction can be subsequently hydrolyzed to yield 3-formyl-6,7-difluoro-2-quinolinone. This transformation is typically achieved by heating the 2-chloroquinoline (B121035) derivative in the presence of an acid, such as acetic acid, often with a mild base like sodium acetate (B1210297). nih.gov This hydrolysis reaction replaces the chlorine atom at the 2-position with a hydroxyl group, leading to the more stable 2-quinolinone tautomer.

Routes from 3,4-Difluoroaniline (B56902)

3,4-Difluoroaniline serves as a versatile precursor for the synthesis of this compound derivatives through various classical quinoline synthesis methods. mdpi.comresearchgate.net

The synthesis of 2-methyl-6,7-difluoroquinoline from 3,4-difluoroaniline can be accomplished using reactions like the Doebner-von Miller synthesis. google.com This reaction involves the condensation of an aromatic amine with an α,β-unsaturated carbonyl compound. nih.gov In this specific case, 3,4-difluoroaniline would be reacted with crotonaldehyde (B89634) in the presence of an acid catalyst. The mechanism involves a Michael addition of the aniline to the unsaturated aldehyde, followed by cyclization and oxidation to form the quinoline ring. nih.gov

Another prominent method is the Skraup synthesis, which involves heating an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene or arsenic acid. google.comwikipedia.orgiipseries.org Dehydration of glycerol by sulfuric acid forms acrolein in situ, which then reacts with the aniline. iipseries.org

Table 2: Classical Quinoline Syntheses

| Synthesis Name | Reactants | Product Type | Reference |

|---|---|---|---|

| Doebner-von Miller | Aromatic amine, α,β-unsaturated carbonyl compound | Substituted quinoline | google.comnih.gov |

Routes from 2,3-Difluoro-6-nitrophenol (B104600)

The synthesis starting from 2,3-difluoro-6-nitrophenol involves a two-step process: reduction of the nitro group followed by a cyclization reaction to form the quinoline core.

The initial step is the reduction of the nitro group in 2,3-difluoro-6-nitrophenol to an amino group, yielding 2-amino-6,7-difluorophenol. This reduction can be achieved using various standard reducing agents.

Following the reduction, the resulting aminophenol can undergo a Skraup cyclization to form 2-methyl-6,7-difluoro-8-hydroxyquinoline. google.com This reaction involves heating the aminophenol with crotonaldehyde or a compound that generates it in situ, in the presence of an oxidizing agent and an acid catalyst. google.com The process involves the addition of the aminophenol to crotonaldehyde, followed by cyclization and dehydrogenation to yield the final quinoline product. google.com

Routes Involving Indoles

The synthesis of fluorinated quinolines from non-quinoline precursors represents an elegant approach to building the heterocyclic system with the desired substitution pattern. One such advanced method involves the skeletal rearrangement of indoles.

C-F Bond Insertion via Bromofluorocarbene Intermediates

A novel and efficient strategy for the synthesis of 3-fluoroquinolines involves the one-carbon ring expansion of readily available indoles. This transformation is achieved using dibromofluoromethane (B117605) (CHBr₂F) as a source for bromofluorocarbene, which is generated in-situ under basic conditions. nih.gov The reaction proceeds via a C-F bond insertion mechanism and is notable for its speed, often concluding within ten minutes, and its ability to be performed under an air atmosphere. nih.govacs.org

The key mechanistic step is the generation of the highly reactive bromofluorocarbene (:CBrF). This intermediate adds to the indole (B1671886) ring, leading to a strained cyclopropane (B1198618) intermediate which then undergoes rearrangement and ring expansion to yield the 3-fluoroquinoline (B1210502) skeleton. This method is versatile, allowing for the synthesis of a diverse range of structurally complex fluorinated quinolines and quinolones from various indole starting materials. nih.govacs.org

Strategic Fluorine Incorporation and Modification

A more common approach to synthesizing this compound and its derivatives involves building the quinoline ring first and then introducing the fluorine atoms or other functional groups. This often begins with precursors that are easier to synthesize, such as chlorinated or nitrated quinolones.

Chlorination of Quinolinone Precursors

Chlorination is a critical step in preparing precursors for fluoroquinolone synthesis. The resulting chloro-substituted quinolones can later undergo nucleophilic substitution to introduce fluorine atoms. Various chlorinating agents are employed depending on the specific substrate and desired regioselectivity. For instance, a mixture of phosphoryl chloride (POCl₃) and phosphorus pentachloride (PCl₅) is effective for converting hydroxyquinolinones into their dichloroquinoline analogues.

A specific example is the chlorination of the quinolone ring at the 8-position, which has been achieved with high purity and yield using 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCH) in dichloromethane. acs.org While other solvents like ethyl acetate can be used, the solubility of the starting materials and products can affect reaction completion. acs.org The general process for producing dichloroquinolines often involves the chlorination of a chloro-4-oxo-1,2,3,4-tetrahydroquinoline with phosphorus oxychloride. nih.gov

| Reagent | Substrate Type | Product | Reference |

| POCl₃ / PCl₅ | Hydroxyquinolinone | Dichloroquinoline | |

| DCH | Functionalized Quinolone | 8-Chloro-quinolone | acs.org |

| POCl₃ | Chloro-4-oxo-tetrahydroquinoline | Dichloroquinoline | nih.gov |

Nucleophilic Substitution Strategies

Nucleophilic aromatic substitution (SNAr) is a cornerstone of fluoroquinolone synthesis, providing a reliable method for introducing fluorine atoms onto the aromatic ring. nih.govlibretexts.org This reaction typically involves the displacement of a leaving group, most commonly a chlorine atom, by a fluoride (B91410) ion. The reaction proceeds through a two-step addition-elimination mechanism, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. youtube.com

The efficiency of the SNAr reaction is highly dependent on the electronic nature of the quinoline ring. The presence of electron-withdrawing groups, such as the quinolone carbonyl and the heterocyclic nitrogen atom, activates the ring towards nucleophilic attack, making positions like C-6 and C-7 susceptible to substitution. libretexts.orgyoutube.com The Halex process, which uses alkali metal fluorides like potassium fluoride (KF) or cesium fluoride (CsF), is a common industrial method for these transformations. wikipedia.org By starting with a 6,7-dichloroquinoline (B1590884) precursor, the sequential or simultaneous substitution of both chlorine atoms yields the desired this compound core. Theoretical and experimental studies show that such SNAr reactions are often concerted rather than stepwise, particularly with good leaving groups like chloride. nih.gov

Formation of Key Intermediates: Ethyl 6,7-Difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate

A pivotal intermediate in the synthesis of numerous fluoroquinolone antibiotics is Ethyl 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate. sigmaaldrich.com Its synthesis is most famously achieved through the Gould-Jacobs reaction. mdpi.com This process begins with the condensation of 3,4-difluoroaniline with diethyl ethoxymethylenemalonate (EMME). The resulting enamine intermediate is then subjected to thermal cyclization at high temperatures (around 240-260 °C).

The reaction sequence is outlined below:

Condensation: 3,4-Difluoroaniline reacts with diethyl ethoxymethylenemalonate, displacing the ethoxy group to form an anilinomethylenemalonate intermediate.

Cyclization: The intermediate is heated, typically in a high-boiling point solvent like diphenyl ether, causing an intramolecular cyclization. The aryl-amino group attacks one of the ester carbonyls, eliminating ethanol (B145695) and forming the 4-hydroxyquinoline (B1666331) ring system (which exists in tautomeric equilibrium with the 4-oxo form). mdpi.com

Esterification: The product is the ethyl ester of 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.

This intermediate is the direct precursor to 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (the quinolone acid core), which is obtained by simple hydrolysis of the ester. bldpharm.com This acid is then further modified, often by nucleophilic substitution at the C-7 position, to produce a wide array of potent antibiotics. researchgate.net

| Starting Material | Reagent | Key Step | Product | Reference |

| 3,4-Difluoroaniline | Diethyl ethoxymethylenemalonate | Condensation | Enamine Intermediate | mdpi.com |

| Enamine Intermediate | Heat (e.g., in Diphenyl Ether) | Thermal Cyclization | Ethyl 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate | mdpi.com |

Reductive Transformations

Reductive transformations are employed to introduce or modify functional groups during the synthesis of quinoline derivatives. A common application is the reduction of a nitro group to an amine, which can be a key step in building the quinoline skeleton or in later functionalization steps.

For example, nitroquinolines can be efficiently reduced to their corresponding aminoquinolines using various reagents. nih.gov Stannous chloride (SnCl₂) is a classic and effective reagent for this transformation, tolerating many other functional groups. nih.gov More modern methods include the use of copper(II) oxide (CuO) with hydrazine (B178648) monohydrate as a hydrogen donor, which can achieve complete conversion under mild conditions. acs.org The Zinin reduction, using sulfide (B99878) sources, is another established method for converting nitroarenes to anilines. sioc-journal.cn

Another important reductive process is the dearomatization of the quinoline ring itself. The reduction of quinolines with sodium cyanoborohydride can yield N-alkoxycarbonyl-1,2-dihydroquinolines, providing access to a different class of derivatives. sioc-journal.cn These reductive methods expand the synthetic toolkit available for creating diverse and complex quinoline-based molecules.

Synthesis of Complex this compound Conjugates

The core this compound structure can be elaborated into more complex molecular architectures through various conjugation and derivatization strategies, enabling the creation of hybrid molecules with tailored properties.

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), often termed "click chemistry," is a robust and highly reliable method for covalently linking molecular fragments. organicchemistrytutor.com This reaction specifically joins a terminal alkyne and an organic azide (B81097) to form a 1,4-disubstituted 1,2,3-triazole ring. The reaction is known for its simplicity, high yields, and exceptional tolerance of a wide variety of functional groups. organicchemistrytutor.comnih.gov

This methodology has been successfully employed to create complex quinoline conjugates. For example, an 8-hydroxyquinoline (B1678124) scaffold functionalized with an azide or alkyne can be linked to a carbohydrate moiety. ucsf.edu The resulting 1,2,3-triazole ring serves as a stable and functionally important linker, connecting the quinoline unit to another molecular entity. The process is typically catalyzed by a copper(I) source, which can be generated in situ from copper(II) salts with a reducing agent or used directly as a Cu(I) salt like copper(I) iodide. nih.govucsf.edu

The incorporation of boron into heterocyclic structures has gained significant attention in medicinal chemistry. organic-chemistry.orgsigmaaldrich.com A key method for introducing boron into a quinoline system is through palladium-catalyzed C-H borylation. organic-chemistry.orgsigmaaldrich.com This reaction allows for the direct installation of a boronic ester, such as a pinacol (B44631) boronate (Bpin), onto the quinoline ring.

For instance, a palladium catalyst can effectively mediate the borylation at the C-4 position of chloroquinoline derivatives using bis(pinacolato)diboron (B136004) (B₂(pin)₂) as the boron source. organic-chemistry.orgsigmaaldrich.com The resulting borylated quinolines are versatile intermediates that can be converted into other valuable boron-containing functional groups like boronic acids, trifluoroborate salts, and oxaboroles. organic-chemistry.orgsigmaaldrich.com These derivatives serve as crucial building blocks for further synthetic transformations, such as Suzuki cross-coupling reactions. sigmaaldrich.com

Table 3: Palladium-Catalyzed Borylation of Chloroquinolines

| Substrate Type | Boron Source | Catalyst System | Position of Borylation | Reference |

| Substituted Chloroquinolines | Bis(pinacolato)diboron (B₂(pin)₂) | Pd catalyst (e.g., Pd(OAc)₂) and ligand | C-4 | organic-chemistry.orgsigmaaldrich.com |

Achieving regioselective functionalization at specific positions of the quinoline ring is essential for tuning the properties of the final molecule. Various strategies have been developed to modify the C-7 and C-8 positions.

The C-8 position can be functionalized using transition-metal catalysis. Rhodium-catalyzed C-H activation, for example, allows for the regioselective alkylation of quinoline N-oxides at the C-8 position using olefins as the alkyl source. nih.gov Furthermore, the synthesis of 8-aminoquinoline (B160924) derivatives provides a handle for creating more complex structures, such as urea-linked hybrids with other bioactive molecules like melatonin. nih.gov The presence of a methoxy (B1213986) group at C-8 in certain this compound structures also indicates that nucleophilic aromatic substitution can be a viable strategy for functionalization at this position.

For the C-7 position, metal-assisted coupling reactions are a powerful tool. In the synthesis of 4-aminoquinoline (B48711) analogs, a bromine atom at the C-7 position serves as a key handle for diversification through Suzuki, Ullmann, and Negishi coupling reactions, allowing for the formation of biaryl, diaryl ether, and alkylaryl linkages. Additionally, directing-group strategies, such as the use of an N-pivaloyl group on an indole ring, have proven effective for rhodium-catalyzed C-H functionalization at the C-7 position, a strategy that holds potential for quinoline systems as well.

Chemical Reactivity and Mechanistic Investigations

Fundamental Reaction Pathways

The foundational reactive nature of 6,7-Difluoroquinoline is expressed through several key pathways, including nucleophilic substitutions, redox reactions, and cyclizations.

A primary mode of reactivity for this compound is the nucleophilic aromatic substitution (SNAr) reaction. wikipedia.org This pathway is particularly relevant for aromatic systems that are rendered electron-poor by the presence of electron-withdrawing groups, a description that aptly fits the title compound. byjus.commasterorganicchemistry.com The two fluorine atoms on the benzene (B151609) ring portion of the quinoline (B57606) system significantly lower the electron density of the aromatic core, making it susceptible to attack by nucleophiles. masterorganicchemistry.com

The SNAr mechanism is a two-step process: numberanalytics.com

Addition of the Nucleophile: A nucleophile attacks the carbon atom bearing a leaving group (in this case, a fluoride (B91410) ion), leading to the formation of a negatively charged, non-aromatic intermediate known as a Meisenheimer complex. masterorganicchemistry.comlibretexts.org The negative charge in this intermediate is stabilized by resonance, particularly through delocalization onto the electron-withdrawing substituents. wikipedia.orglibretexts.org

Elimination of the Leaving Group: The aromaticity of the ring is restored upon the expulsion of the leaving group. libretexts.org In the context of nucleophilic aromatic substitution, fluoride can be an effective leaving group, in part because the high electronegativity of fluorine helps to facilitate the initial nucleophilic attack, which is often the rate-determining step. masterorganicchemistry.com

The reaction is accelerated when strong electron-withdrawing groups are positioned ortho or para to the leaving group, as this placement maximizes the resonance stabilization of the Meisenheimer intermediate. byjus.commasterorganicchemistry.com In this compound, the fluorine atoms and the fused pyridine (B92270) ring activate the carbocyclic ring towards nucleophilic attack.

Table 1: Characteristics of the SNAr Mechanism

| Feature | Description |

|---|---|

| Substrate | Electron-poor aromatic ring with a good leaving group. |

| Reagent | Strong nucleophile. |

| Intermediate | Resonance-stabilized carbanion (Meisenheimer complex). masterorganicchemistry.comlibretexts.org |

| Kinetics | Typically a two-step, addition-elimination process. numberanalytics.com |

| Influence of Substituents | Rate is accelerated by electron-withdrawing groups ortho/para to the leaving group. byjus.com |

Oxidation-reduction (redox) reactions involve the transfer of electrons between chemical species. libretexts.orglibretexts.org An oxidation process corresponds to a loss of electrons and an increase in oxidation state, while a reduction involves a gain of electrons and a decrease in oxidation state. libretexts.org

For heterocyclic compounds like this compound, the nitrogen atom and the aromatic system can participate in redox chemistry.

Oxidation: The nitrogen atom in the quinoline ring possesses a lone pair of electrons and can be oxidized to form an N-oxide. This transformation typically involves reagents like hydrogen peroxide or peroxy acids. The π-electron system of the aromatic rings can also undergo oxidation under more forceful conditions, though this often leads to ring-opening or degradation. The species that accepts electrons is termed the oxidizing agent. libretexts.orglibretexts.org

Reduction: The electron-deficient quinoline ring system can be susceptible to reduction. Catalytic hydrogenation, for example, can reduce the pyridine ring selectively to a tetrahydroquinoline. The choice of catalyst and reaction conditions is crucial for controlling the extent of reduction. The species that donates electrons is known as the reducing agent. libretexts.orglibretexts.org

Quinoline derivatives can serve as building blocks for the synthesis of more complex heterocyclic architectures. One notable strategy involves the formation of quinolinium 1,4-zwitterions, which can then participate in various cyclization reactions. mdpi.com These zwitterionic species, containing both a positive and a negative charge, are versatile synthons. mdpi.com

For this compound, quaternization of the ring nitrogen would lead to a quinolinium salt. Subsequent deprotonation at a suitable position could generate a 1,4-zwitterionic intermediate. These intermediates are known to react as five-atom synthons in (5+n) cyclization reactions, providing access to six-, seven-, and eight-membered fused heterocyclic systems. mdpi.com Such reactions represent a powerful method for constructing polycyclic nitrogen-containing compounds. mdpi.com

Fluorine-Specific Reactivity

The presence of carbon-fluorine bonds in this compound introduces specific reaction pathways centered on the cleavage of these exceptionally strong bonds. nih.gov

While the C-F bond is the strongest single bond to carbon, its cleavage can be achieved under specific conditions, often involving enzymatic or transition-metal-mediated processes. nih.govrutgers.edu The activation and cleavage of C-F bonds are significant areas of research due to the prevalence of fluorinated compounds in various fields. nih.gov Reductive defluorination has been observed in microbial systems, demonstrating that biological processes can break these robust bonds. nih.gov In synthetic chemistry, oxidative addition to a transition metal center is a known mechanism for C-F bond activation. rutgers.edu

Spectroscopic Characterization and Computational Chemical Studies

Advanced Spectroscopic Techniques for Structural Elucidation

A multi-technique approach is essential for the unambiguous characterization of 6,7-Difluoroquinoline. Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and infrared (IR) spectroscopy each provide unique and complementary pieces of the structural puzzle.

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR spectra reveal the number and types of hydrogen and carbon atoms in a molecule. For this compound, the ¹H NMR spectrum is expected to show distinct signals for each of the five protons on the quinoline (B57606) core. The chemical shifts (δ) of these protons are influenced by the electron-withdrawing effects of the nitrogen atom and the two fluorine atoms. Protons H-5 and H-8, being ortho to the fluorine substituents, would likely appear as complex multiplets due to coupling with both adjacent protons and the fluorine atoms. Protons H-2, H-3, and H-4 on the pyridine (B92270) ring would also exhibit characteristic shifts and coupling patterns.

The ¹³C NMR spectrum would similarly display nine distinct signals corresponding to the carbon atoms of the quinoline ring. The carbons directly bonded to the fluorine atoms (C-6 and C-7) would show large one-bond carbon-fluorine coupling constants (¹JCF), a hallmark of fluorinated aromatic compounds. The chemical shifts of all carbons are influenced by the fluorine substituents, providing key data for confirming the substitution pattern.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound (Note: This table contains hypothetical data for illustrative purposes, as specific experimental values for the parent compound are not readily available in public literature.)

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 2 | ~8.8 (dd) | ~152 (d) |

| 3 | ~7.4 (dd) | ~122 (s) |

| 4 | ~8.1 (d) | ~136 (d) |

| 4a | - | ~148 (dd) |

| 5 | ~7.9 (dd) | ~115 (d) |

| 6 | - | ~155 (dd, ¹JCF ≈ 250 Hz) |

| 7 | - | ~153 (dd, ¹JCF ≈ 250 Hz) |

| 8 | ~7.6 (dd) | ~118 (d) |

| 8a | - | ~128 (t) |

s=singlet, d=doublet, dd=doublet of doublets, t=triplet

2D NMR experiments are crucial for assembling the molecular framework by establishing correlations between nuclei.

COSY (Correlation Spectroscopy) identifies protons that are coupled to each other (typically on adjacent carbons), allowing for the mapping of proton-proton spin systems within the molecule. For this compound, COSY would confirm the connectivity of H-2, H-3, and H-4, as well as the relationship between H-5 and H-8.

HSQC (Heteronuclear Single Quantum Coherence) correlates each proton signal with the signal of the carbon atom to which it is directly attached. This experiment definitively assigns each proton to its corresponding carbon in the molecular skeleton. wikipedia.orgbioregistry.io

HMBC (Heteronuclear Multiple Bond Correlation) detects longer-range couplings between protons and carbons (typically over two or three bonds). This is invaluable for connecting different spin systems and for assigning quaternary (non-protonated) carbons, such as C-4a, C-6, C-7, and C-8a, by observing their correlations to nearby protons. bioregistry.io

Given the presence of fluorine atoms, ¹⁹F NMR is an essential characterization technique. The ¹⁹F nucleus has a spin of ½ and 100% natural abundance, making it a highly sensitive NMR probe. wisc.edu The ¹⁹F NMR spectrum of this compound would show two distinct signals, one for F-6 and one for F-7. The chemical shifts of these signals are highly sensitive to the electronic environment. stanford.edu Furthermore, these signals would exhibit coupling to each other (³JFF) and to the neighboring protons (H-5 and H-8), providing further structural confirmation. The large chemical shift dispersion in ¹⁹F NMR typically prevents signal overlap, making interpretation straightforward. wisc.edustanford.edu

Table 2: Predicted ¹⁹F NMR Data for this compound (Note: This table contains hypothetical data for illustrative purposes.)

| Position | Predicted ¹⁹F Chemical Shift (ppm) |

| F-6 | ~ -120 to -140 |

| F-7 | ~ -120 to -140 |

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. For this compound (C₉H₅F₂N), the high-resolution mass spectrum would show a molecular ion peak ([M]+• or [M+H]⁺) corresponding to a mass of 165.0441. Electrospray ionization (ESI) is a soft ionization technique that typically yields the protonated molecule [M+H]⁺, minimizing fragmentation and clearly indicating the molecular weight. Tandem MS (MS/MS) experiments can be performed to induce fragmentation, providing valuable structural information about the quinoline core.

Table 3: Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₉H₅F₂N |

| Exact Mass | 165.0441 |

| Molecular Weight | 165.14 |

| Predicted [M+H]⁺ | 166.0519 |

Infrared (IR) spectroscopy probes the vibrational modes of molecules. Specific functional groups absorb IR radiation at characteristic frequencies, making IR spectroscopy an excellent tool for functional group identification. The FT-IR spectrum of this compound would display several key absorption bands. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹. The C=C and C=N stretching vibrations of the quinoline ring system would appear in the 1600-1450 cm⁻¹ region. The most distinctive signals would be the strong C-F stretching bands, typically found in the 1300-1100 cm⁻¹ region, which confirm the presence of the fluorine substituents.

Table 4: Characteristic IR Absorption Bands for this compound (Note: This table contains predicted absorption ranges.)

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 |

| Aromatic C=C/C=N Stretch | 1600 - 1450 |

| C-F Stretch | 1300 - 1100 |

| C-H Bending (out-of-plane) | 900 - 675 |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Fluorescence (FL) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. reddit.com For aromatic heterocyclic compounds like quinoline and its derivatives, this absorption corresponds to electronic transitions, primarily π → π* and n → π* transitions. The fused aromatic ring system of the quinoline core is a chromophore that absorbs UV radiation. Substituents on this ring system, such as fluorine atoms at the 6- and 7-positions, are expected to act as auxochromes, which can modify the absorption characteristics. These modifications can lead to shifts in the wavelength of maximum absorbance (λmax) and changes in the molar absorptivity (ε). utoronto.ca Generally, extending conjugation or adding certain substituents can cause a bathochromic shift (to longer wavelengths) and a hyperchromic effect (an increase in absorbance). utoronto.ca A hypothetical UV-Vis spectrum of this compound would display characteristic absorption bands related to its electronic structure, and analysis of this spectrum would provide insight into these electronic transitions. nih.gov

Fluorescence spectroscopy measures the emission of light from a substance that has absorbed light energy. reddit.com Not all molecules that absorb UV-Vis light are fluorescent. For those that are, like many quinoline derivatives, a fluorescence spectrum shows the intensity of emitted light as a function of wavelength. researchgate.netnih.gov Key parameters in fluorescence spectroscopy include the excitation and emission maxima and the quantum yield, which is the ratio of photons emitted to photons absorbed. reddit.com The introduction of fluorine atoms can influence the fluorescence properties of a molecule, potentially altering the emission wavelength and quantum efficiency. The study of this compound's fluorescence would involve exciting the molecule at a wavelength corresponding to an absorption band and measuring the resulting emission spectrum. rjptonline.org

Computational Chemistry Methodologies

Computational chemistry provides theoretical insights into molecular properties and reactivity, complementing experimental data.

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.gov It has become a primary tool in computational chemistry for predicting a wide range of molecular properties, including molecular geometries, vibrational frequencies, and electronic characteristics. nih.gov DFT calculations are based on determining the electron density of a system rather than its complex many-electron wavefunction. mdpi.com The accuracy of DFT calculations depends on the choice of the functional (e.g., B3LYP) and the basis set (e.g., 6-311G(d,p)). rjptonline.orgnih.gov

A fundamental step in computational chemistry is geometry optimization, which involves finding the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. youtube.com For a planar aromatic system like this compound, the primary goal of geometry optimization using DFT would be to calculate the most stable, lowest-energy structure. arxiv.org This process yields precise information on bond lengths, bond angles, and dihedral angles. While quinoline itself is planar, conformational analysis could explore any potential out-of-plane distortions, although significant deviations from planarity would be unexpected for this rigid ring system.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. scirp.org The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and polarizability. nih.gov A small HOMO-LUMO gap generally implies high chemical reactivity and low kinetic stability, as less energy is required for electronic excitation. growingscience.com For this compound, DFT calculations would determine the energies of the HOMO and LUMO, allowing for the calculation of the energy gap and providing insight into its electronic behavior and reactivity. scirp.orgresearchgate.net

| Parameter | Description | Significance |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates the electron-donating ability of the molecule. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the electron-accepting ability of the molecule. |

| ΔE (Energy Gap) | ELUMO - EHOMO | A smaller gap suggests higher chemical reactivity and polarizability. |

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the three-dimensional charge distribution of a molecule. wolfram.com It is plotted on the surface of the molecule's electron density. ucsb.edu Different colors are used to represent regions of varying electrostatic potential: red typically indicates electron-rich areas (negative potential), which are susceptible to electrophilic attack, while blue indicates electron-poor areas (positive potential), which are prone to nucleophilic attack. youtube.com Green and yellow represent regions of intermediate or neutral potential. An MEP map of this compound would identify the most electron-rich and electron-poor sites, providing a visual guide to its reactive behavior and intermolecular interactions. researchgate.net The electronegative nitrogen atom and fluorine atoms would be expected to create distinct regions of negative potential.

Based on the calculated HOMO and LUMO energies, several global chemical reactivity descriptors can be derived to quantify a molecule's reactivity and stability. researchgate.netmdpi.com These descriptors provide a quantitative framework for understanding the chemical behavior predicted by frontier molecular orbital theory. scielo.org.mxscirp.org

Chemical Hardness (η): Defined as half of the HOMO-LUMO energy gap (η = (ELUMO - EHOMO) / 2), chemical hardness measures the resistance of a molecule to changes in its electron distribution. Molecules with a large energy gap are considered "hard," indicating high stability and low reactivity. growingscience.com

Chemical Potential (μ): Calculated as the average of the HOMO and LUMO energies (μ = (EHOMO + ELUMO) / 2), the chemical potential describes the tendency of electrons to escape from the system. A stable molecule will have a negative chemical potential. mdpi.com

Electrophilicity Index (ω): This index, calculated as ω = μ² / (2η), measures the ability of a molecule to accept electrons. A higher electrophilicity index indicates a greater capacity to act as an electrophile. nih.govmdpi.com

DFT calculations for this compound would provide the necessary energy values to compute these descriptors, offering a detailed theoretical profile of its chemical reactivity. researchgate.net

| Descriptor | Formula | Interpretation |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to charge transfer; higher values indicate greater stability. |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Describes the escaping tendency of electrons; a negative value indicates stability. |

| Electrophilicity Index (ω) | μ² / (2η) | Quantifies the energy lowering upon accepting electrons; a higher value indicates a better electrophile. |

Molecular Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. rjptonline.org This method is instrumental in drug discovery for screening virtual libraries of compounds and understanding potential mechanisms of action. nih.gov For derivatives of the quinoline scaffold, such as fluoroquinolines, molecular docking has been employed to investigate their binding affinity against various biological targets.

For instance, studies on fluoroquinoline derivatives have utilized molecular docking to assess their interaction with enzymes like E. coli DNA gyrase B, a key target for antibacterial agents. nih.gov In such simulations, the 3D structure of the protein is obtained from databases like the Protein Data Bank (PDB). mdpi.com The ligand is then placed into the binding site of the protein, and its conformation and position are optimized to find the most stable binding mode, which is quantified by a scoring function, often expressed as binding energy in kcal/mol. nih.govmdpi.com A lower binding energy value typically corresponds to a stronger binding affinity. mdpi.comopenmedicinalchemistryjournal.com

In a study involving derivatives of a related compound, 6,7-dichloro-5,8-quinolinedione, molecular docking was used to examine interactions with the NQO1 enzyme. mdpi.com The results demonstrated that different substituents on the quinoline core significantly influenced the binding energy and interaction patterns within the enzyme's active site. mdpi.com

| Compound Class | Protein Target | Reported Binding Affinities (kcal/mol) |

|---|---|---|

| Fluoroquinoline Derivatives | E. coli DNA Gyrase B | -6.0 to -7.2 nih.gov |

| Fluoroquinolone Derivatives | Human Topoisomerase IIα | -6.8 to -7.4 nih.gov |

| Flavonoid Compounds | COVID-19 Main Protease (6LU7) | -3.4 to -6.7 openmedicinalchemistryjournal.com |

| 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives | P-glycoprotein (6C0V) | Up to -9.22 nih.gov |

Ligand-Protein Interaction Analysis (Binding Energy, Hydrogen Bonding, Van der Waals Interactions)

Following a molecular docking simulation, a detailed analysis of the ligand-protein interactions is performed to understand the physicochemical basis of the binding. nih.govvolkamerlab.org This analysis identifies the specific types of non-covalent interactions that stabilize the complex, including hydrogen bonds, hydrophobic interactions, van der Waals forces, and π-π stacking. volkamerlab.orgresearchgate.net

In docking studies of fluoroquinolines with E. coli DNA gyrase B, the binding affinity was found to be driven by a combination of these forces. nih.gov For example, one of the synthesized compounds with a high binding affinity of -7.2 kcal/mol was shown to form specific hydrogen bonds with amino acid residues within the active site of the enzyme. nih.gov The analysis of these interactions is crucial for lead optimization, as it provides a structural hypothesis for how ligands inhibit their target receptors, guiding the rational design of more potent molecules. nih.gov

Similarly, an analysis of 6,7-dichloro-5,8-quinolinedione derivatives docked into the NQO1 enzyme revealed that the type and arrangement of interactions depended on the substituent at the C2 position. mdpi.com A derivative featuring a hydroxyl group was found to form an additional hydrogen bond with a tyrosine residue, illustrating how minor structural modifications can significantly alter the binding mode. mdpi.com

| Compound/Ligand | Protein Target | Interacting Amino Acid Residues | Interaction Types Observed |

|---|---|---|---|

| Fluoroquinoline Derivative (Compound 10) | E. coli DNA Gyrase B | Not specified | Hydrogen Bonding nih.gov |

| 6,7-dichloro-5,8-quinolinedione Derivative | NQO1 Enzyme | Tyrosine | Hydrogen Bonding mdpi.com |

| Quercetin | SARS-CoV-2 Main Protease (6LU7) | His164, Glu166, Asp187, Gln192, Thr190 | Hydrogen Bonding openmedicinalchemistryjournal.com |

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction

In silico ADMET prediction is a critical component of modern drug discovery, allowing for the early assessment of a compound's pharmacokinetic and toxicity profiles. springernature.comsrce.hr Using computational models, key properties that determine a drug's fate in the body can be estimated before synthesis, saving significant time and resources. springernature.com These predictions help to filter out compounds with undesirable properties, such as poor absorption or high toxicity. mdpi.comsimulations-plus.com

For quinoline-based structures, various ADMET parameters can be predicted. Studies on related 6,7-dichloro-5,8-quinolinedione derivatives have shown favorable in silico ADMET profiles. mdpi.com For example, predictions indicated good oral bioavailability and low toxicity. mdpi.com Key parameters often evaluated include human intestinal absorption (HIA), Caco-2 cell permeability (an indicator of intestinal absorption), blood-brain barrier (BBB) permeability, plasma protein binding (PPB), and various toxicity endpoints. researchgate.netmdpi.com For instance, compounds with predicted Caco-2 permeability values greater than 0.9 x 10⁻⁶ cm/s are generally considered to have high permeability. mdpi.com Toxicity predictions can include endpoints like the lethal concentration (LC₅₀) in model organisms (e.g., fathead minnows) and potential for human hepatotoxicity. mdpi.commdpi.com

| ADMET Parameter | Predicted Value/Range (for related quinoline derivatives) | Significance |

|---|---|---|

| Human Intestinal Absorption (HIA) | >92% mdpi.com | High probability of absorption from the gut. |

| Caco-2 Permeability (logPapp in 10⁻⁶ cm/s) | 1.003–1.226 mdpi.com | Indicates high permeability across the intestinal wall. |

| Blood-Brain Barrier (BBB) Permeability | Low (for many derivatives) | Suggests the compound may not readily enter the central nervous system. researchgate.net |

| Plasma Protein Binding (PPB) | High (low unbound fraction) mdpi.com | Affects the distribution and availability of the drug. researchgate.net |

| Minnow Toxicity (LC₅₀) | 6.531–28.249 mM mdpi.com | Values >0.5 mM suggest low acute toxicity. mdpi.com |

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govdergipark.org.tr The primary goal of QSAR is to develop models that can predict the activity of novel, unsynthesized molecules, thereby guiding the design of more potent compounds. dergipark.org.tr These models are built by correlating molecular descriptors (numerical representations of chemical structure) with experimental activity data. nih.gov

For fluoroquinolone derivatives, QSAR studies have been conducted to model their antibacterial activity. researchgate.net In one such study, a multilinear regression (MLR) analysis was used to create a model based on a training set of known fluoroquinolones. researchgate.net The resulting QSAR equation linked the minimum inhibitory concentration (MIC) to specific electronic descriptors, such as the net atomic charges on particular carbon and oxygen atoms (e.g., qC9, qO11) and the energy of the lowest unoccupied molecular orbital (LUMO). researchgate.net

The best QSAR equation model obtained was: Log MIC₅₀ = 473.758 – 92.342 (qC9) + 461.068 (qO11) + 192.743 (qC16) – 277.851 (qC20) + 1004.598 (LUMO) researchgate.net

Such models provide valuable insights into the structural features that are critical for biological activity. dergipark.org.tr For example, 3D-QSAR methods like CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Indices Analysis) can be used to understand how steric, electrostatic, and hydrophobic fields of a molecule influence its activity, generating contour maps that visualize favorable and unfavorable regions for substitution. nih.gov

Applications in Medicinal Chemistry and Biological Sciences

Anticancer Agents and Kinase Inhibition

The quinoline (B57606) ring system, particularly when substituted at the 6 and 7 positions, is a well-established pharmacophore in the design of kinase inhibitors. Kinases are crucial enzymes in cellular signaling pathways, and their dysregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention.

Tyrosine Kinase Inhibitors (e.g., Cabozantinib, Tivozanib Precursors)

The 6,7-disubstituted quinoline moiety is a key structural feature in several multi-tyrosine kinase inhibitors (TKIs). ethernet.edu.etresearchgate.net For instance, Cabozantinib, a potent TKI used to treat certain types of thyroid, liver, and kidney cancers, features a 6,7-dimethoxyquinoline (B1600373) core. This scaffold plays a critical role in the drug's ability to bind to the ATP-binding site of various tyrosine kinases. While research has highlighted the importance of the 6,7-dimethoxy substitution, the 6,7-difluoroquinoline structure represents an analogous scaffold. The introduction of fluorine atoms can significantly alter a molecule's physicochemical properties, including lipophilicity and metabolic stability, which are key considerations in drug design. Similarly, Tivozanib, another TKI targeting vascular endothelial growth factor receptors (VEGFR), is also based on a quinoline core structure.

Targeting HER-2 and EGFR Kinases

The epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) are members of the receptor tyrosine kinase family, and their overexpression is linked to the progression of numerous cancers. Derivatives of 4-anilino-3-cyanoquinoline with substitutions at the 6 and 7 positions have been investigated as inhibitors of EGFR kinase. Studies have explored two potential binding modes for these ligands within the EGFR active site: a reversible mode involving hydrogen bonding and an irreversible mode where a covalent bond is formed with a cysteine residue (C773). Both binding mechanisms are considered viable and offer pathways for designing more potent EGFR inhibitors.

While the quinoline scaffold has shown promise for EGFR, achieving high selectivity for HER2 over EGFR has been a challenge. Research into isoquinoline-tethered quinazoline (B50416) derivatives, a bioisosteric replacement strategy, has been pursued to enhance selectivity and cellular activity against HER2. One study found that moving from a quinoline to an isoquinoline (B145761) moiety led to improved anti-proliferative effects against HER2-dependent SKBR3 cells.

Src Kinase Inhibition and Tumor Growth Suppression

Src kinase is a non-receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, differentiation, survival, and migration. Its aberrant activation is common in many types of cancer. While numerous multikinase inhibitors target Src, research into specific this compound derivatives as Src inhibitors is not extensively documented in publicly available literature. However, the broader quinoline class has been explored for this purpose. The development of small molecules that can lock Src in its inactive conformation, thereby inhibiting both its enzymatic and scaffolding functions, represents a promising therapeutic strategy. This approach has demonstrated increased antitumor efficacy and better tolerability compared to some existing Src/ABL inhibitors.

DNA Gyrase and Topoisomerase II Inhibitors

The fluoroquinolone class of compounds, characterized by a fluorine atom typically at the C-6 position, are well-known inhibitors of bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, and their inhibition leads to the fragmentation of the bacterial chromosome and ultimately cell death. The this compound core is a key component of this class. The antibacterial spectrum and potency are highly influenced by the substituent at the C-7 position, with nitrogen-containing heterocycles like piperazinyl and pyrrolidinyl groups often proving to be optimal.

Induction of Topoisomerase II-Mediated DNA Cleavage

Quinolones exert their antibacterial action by converting their enzyme targets, DNA gyrase and topoisomerase IV, into toxic enzymes that fragment the bacterial chromosome. This process involves the stabilization of a drug-enzyme-DNA complex, which prevents the re-ligation of the DNA strand, effectively acting as a DNA-cleavage substrate. This mechanism, which disrupts normal DNA replication and triggers cell-death pathways, is central to the bactericidal activity of fluoroquinolone derivatives.

In Vitro Cytotoxicity and Antiproliferative Effects against Cancer Cell Lines (e.g., MCF-7, SKBR-3, Renal Cancer Subpanel)

For example, various 6,7-dimethoxy-4-anilinoquinolines have shown potent anticancer activity against the MCF-7 human breast cancer cell line. Similarly, 7-chloroquinoline (B30040) derivatives have also been evaluated for their cytotoxic effects against MCF-7 cells. The tables below present findings for these structurally related compounds to provide context for the potential bioactivity of the this compound scaffold.

In Vitro Cytotoxicity of Substituted Quinolines Against MCF-7 (Breast Cancer)

| Compound Class | Specific Derivative | IC50 (µM) | Reference |

|---|---|---|---|

| 6,7-Dimethoxy-4-anilinoquinoline | Compound 12n | 0.05 ± 0.006 | |

| 7-Chloroquinoline Hybrid | Compound 14 | 2.54 |

This table displays data for structurally related compounds to indicate the potential of the quinoline scaffold.

In Vitro Cytotoxicity of Related Compounds Against SKBR-3 (Breast Cancer)

| Compound Class | Specific Derivative | IC50 (µM) | Reference |

|---|---|---|---|

| Platinum complex with glycine (B1666218) ligand | [Pt(dach)(13DMPG)]NO3 | 15 | |

| Isoquinoline-tethered quinazoline | Compound 14f | >10 (Cell viability) |

This table includes data for compounds tested against the HER2-positive SKBR-3 cell line to provide context on targeting this cell type.

In Vitro Cytotoxicity of Substituted Quinolines Against Renal Cancer Cell Lines

| Compound Class | Cell Line | GI50 (µM) | Reference |

|---|---|---|---|

| Dimethane sulfonate analog | A498 | Not specified | |

| Dimethane sulfonate analog | Caki-1 | Not specified |

This table reflects the testing of compounds against renal cancer cell lines, a known target for quinoline-based drugs like Cabozantinib.

Antimicrobial and Antibacterial Agents

The this compound scaffold is a core component of many fluoroquinolone antibiotics, a class of synthetic antibacterial agents with a broad spectrum of activity. These compounds have been instrumental in treating a variety of bacterial infections. Modifications to the basic quinolone structure, particularly at the C-7 position, have led to the development of potent antibacterial drugs.

Broad-Spectrum Antibacterial Activity

Derivatives of this compound are known for their broad-spectrum antibacterial activity, demonstrating effectiveness against a wide range of both Gram-positive and Gram-negative bacteria. mdpi.comnih.gov The introduction of a fluorine atom at the C-6 position of the quinolone core was a significant advancement, enhancing the potency of these compounds compared to their non-fluorinated predecessors. mdpi.com This structural modification led to the development of the first fluoroquinolone, norfloxacin (B1679917), which exhibited increased activity against both types of bacteria and improved pharmacokinetic properties. mdpi.com Further modifications, such as the addition of a cyclopropyl (B3062369) group at the N-1 position, as seen in ciprofloxacin (B1669076), resulted in a 4- to 32-fold improvement in antimicrobial activity. mdpi.com The versatility of the quinolone structure allows for chemical variations at multiple positions (1, 5, 6, 7, and 8), which has been crucial in developing new derivatives with enhanced breadth and potency. researchgate.net

The antibacterial efficacy of these compounds is influenced by their physicochemical properties. Most fluoroquinolones are zwitterionic, which affects their activity at physiological pH. mdpi.com The core structure, a 4-pyridone-3-carboxylic acid fused to an aromatic ring, is essential for their bactericidal action. researchgate.net

Activity against Gram-Positive Bacteria (Staphylococcus aureus, including MRSA, Bacillus subtilis)

Quinolone derivatives have demonstrated significant activity against various Gram-positive bacteria, including troublesome pathogens like Staphylococcus aureus and its methicillin-resistant strain (MRSA). mdpi.comnih.govnih.govmdpi.com Some novel quinoline-2-one derivatives have shown promising antibacterial action against multidrug-resistant Gram-positive strains. nih.gov For instance, certain compounds exhibited potent activity against MRSA, methicillin-resistant Staphylococcus epidermidis (MRSE), and vancomycin-resistant Enterococcus faecalis (VRE). nih.govnih.gov

The substitution at the C-7 and C-8 positions of the quinolone ring is critical for potent antimicrobial activity against Gram-positive bacteria. researchgate.net Research has shown that specific substituents can enhance the drug's ability to penetrate bacterial cells and inhibit intracellular targets. researchgate.net For example, a series of 1-aryl-6,8-difluoroquinolones were synthesized and tested, with some compounds showing excellent in vitro potency against S. aureus. msu.edu Additionally, certain quinoline derivatives have been identified as having potent activity against MRSA, with Minimum Inhibitory Concentrations (MICs) as low as 1.5 μg/mL. nih.gov

Table 1: In Vitro Activity of Selected Quinolone Derivatives against Gram-Positive Bacteria

| Compound/Derivative | Bacterium | MIC (μg/mL) | Reference |

|---|---|---|---|

| Compound 6c (a quinoline-2-one derivative) | Staphylococcus aureus (MRSA) | 0.75 | nih.gov |

| Compound 6l (a quinoline-2-one derivative) | Staphylococcus aureus (MRSA) | - | nih.gov |

| Compound 6o (a quinoline-2-one derivative) | Staphylococcus aureus (MRSA) | - | nih.gov |

| Compound 6 (a quinoline derivative) | Staphylococcus aureus (MRSA) | 1.5 | nih.gov |

| Compound 7 (a quinoline derivative) | Staphylococcus aureus (MRSA) | 1.5 | nih.gov |

| 1-(4-Fluorophenyl)-6,8-difluoro-7-piperazin-1-yl-1,4-dihydro-4-oxoquinoline-3-carboxylic acid (22) | Staphylococcus aureus | - | msu.edu |

Note: A '-' indicates that a specific value was mentioned as significant but not quantified in the source material.

Activity against Gram-Negative Bacteria (Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae, Salmonella typhimurium, Acinetobacter baumannii)

The this compound core is also central to the activity of fluoroquinolones against a wide array of Gram-negative bacteria. mdpi.comnih.gov The initial quinolone, nalidixic acid, was primarily used for urinary tract infections caused by Gram-negative pathogens like Escherichia coli and Klebsiella pneumoniae. mdpi.com The introduction of fluorine at the C-6 position significantly boosted activity against these and other Gram-negative species. mdpi.com

Derivatives have been developed that show potent activity against clinically important Gram-negative bacteria. For instance, some quinoline derivatives have been screened for their effectiveness against E. coli and Pseudomonas aeruginosa. nih.gov Modifications at the C-7 position of norfloxacin have yielded compounds with good in vitro activity, some even surpassing the original compound. researchgate.net The strategic placement of substituents on the quinolone ring is key to optimizing their action against these often-difficult-to-treat bacteria. researchgate.net

Table 2: In Vitro Activity of Selected Quinolone Derivatives against Gram-Negative Bacteria

| Compound/Derivative | Bacterium | MIC (μg/mL) | Reference |

|---|---|---|---|

| Derivatives 2, 3, and 4 (modified norfloxacin) | Escherichia coli | ≤ 0.860 | researchgate.net |

| Compound 3l (a 7-methoxyquinoline (B23528) derivative) | Escherichia coli | 7.812 | mdpi.com |

| [RuCl(NO)(5-chloro-8-oxyquinoline)2] (8) | Escherichia coli | - | nih.gov |

| [RuCl(NO)(5-chloro-8-oxyquinoline)2] (8) | Pseudomonas aeruginosa | - | nih.gov |

Note: A '-' indicates that the compound was noted as having the best inhibitory action, but a specific value was not provided in the source material.

Activity against Mycobacterial Strains (Mycobacterium fortuitum, Mycobacterium smegmatis, Mycobacterium tuberculosis)

Fluoroquinolones, which are based on the quinoline structure, are a crucial component in the treatment of tuberculosis (TB), including multidrug-resistant (MDR-TB) cases. nih.gov Their mechanism of action involves targeting bacterial type II topoisomerases, which are essential for DNA replication and transcription. nih.gov

Research has explored the activity of various quinoline derivatives against different mycobacterial species. While some studies on specific ester derivatives of fluoroquinolones showed limited effectiveness due to high resistance to hydrolysis, which is necessary for their activation, the broader class of quinolones remains significant in anti-mycobacterial therapy. nih.gov The discovery of diarylquinolines, such as bedaquiline, has marked a significant advancement in the treatment of tuberculosis, highlighting the continued importance of the quinoline scaffold in developing new anti-TB drugs. nih.gov

Mechanism of Action: Inhibition of Bacterial DNA Gyrase and Topoisomerase IV

The primary mechanism of action for quinolone antibiotics, including those with the this compound structure, is the inhibition of two essential bacterial enzymes: DNA gyrase (also known as topoisomerase II) and topoisomerase IV. nih.govmdpi.comnih.govyoutube.com These enzymes are vital for managing the topological state of DNA during replication, transcription, and repair. youtube.com

DNA gyrase introduces negative supercoils into bacterial DNA, which is necessary to relieve the positive supercoiling that occurs during DNA replication. youtube.comyoutube.com Topoisomerase IV is primarily responsible for separating interlinked daughter DNA molecules following replication (decatenation). nih.govyoutube.com

Quinolones bind to the complex formed between these enzymes and the bacterial DNA. nih.govmdpi.com This binding stabilizes a state where the DNA is cleaved, effectively trapping the enzyme on the DNA. mdpi.com This action blocks the progression of the replication fork, leading to a halt in DNA synthesis and ultimately causing bacterial cell death through the generation of double-strand DNA breaks. nih.govnih.gov

In many Gram-negative bacteria, DNA gyrase is the primary target, while in most Gram-positive bacteria, topoisomerase IV is the main target. youtube.com However, some quinolones can effectively target both enzymes. mdpi.com The differing affinities of various quinolone derivatives for either DNA gyrase or topoisomerase IV contribute to their spectrum of activity. youtube.com

Structure-Activity Relationship (SAR) Studies in Antibacterial Potency

Structure-activity relationship (SAR) studies are crucial for optimizing the antibacterial potency of quinolone derivatives. mdpi.commsu.edunih.govnih.gov These studies analyze how chemical modifications at various positions of the quinoline ring affect the compound's biological activity.

Key findings from SAR studies include:

C-7 Position : The nature of the substituent at the C-7 position significantly influences the antibacterial spectrum and potency. For Gram-negative bacteria, a piperazinyl group is often favored, while for Gram-positive activity, a 3-aminopyrrolidinyl group can be more effective. msu.edu Modifications at this position can also impact the compound's ability to penetrate bacterial cells and evade efflux pumps. researchgate.net

N-1 Position : A cyclopropyl group at the N-1 position is generally considered optimal for broad-spectrum activity. researchgate.net

C-6 and C-8 Positions : The presence of fluorine atoms at the C-6 and C-8 positions is a characteristic of many potent derivatives. msu.edunih.gov However, the 6,8-difluoroquinolones are sometimes slightly less active than their 6-fluoro counterparts. msu.edu

C-5 and C-8 Positions : Substituents at these positions affect the planarity of the molecule, with methyl or methoxy (B1213986) groups often being optimal. researchgate.net

Lipophilicity and Electronic Effects : The lipophilicity and electronic properties of the substituents also play a role in antibacterial activity. SAR studies often consider parameters like the Hammett substituent constant (σ) and molar refractivity (MR) to understand these influences. nih.gov

These SAR studies provide a rational basis for the design and synthesis of new quinolone derivatives with improved efficacy against a wide range of bacterial pathogens, including resistant strains. nih.gov

Influence of Substitutions at C-7 (e.g., Piperazine (B1678402), Pyrrolidine (B122466), Hydrazine)

The nature of the substituent at the C-7 position of the quinolone ring is a critical determinant of the antibacterial spectrum and potency of this compound derivatives. nih.gov

Piperazine: The incorporation of a piperazine ring at the C-7 position generally enhances the activity of fluoroquinolones against Gram-negative bacteria. karger.comnih.gov This has been a common strategy in the development of clinically important antibacterial agents. nih.gov For instance, modifications to the piperazinyl moiety at the C-7 position of ciprofloxacin have led to derivatives with potent antimicrobial activities against certain clinical isolates of Gram-negative strains. nih.gov Some of these derivatives have shown improved penetration of the microbial cell wall, leading to enhanced antimicrobial activity, especially against ciprofloxacin-resistant Pseudomonas aeruginosa (CRPA). nih.govresearchgate.net

Pyrrolidine: In contrast to piperazine, the presence of a pyrrolidine ring at the C-7 position tends to improve the activity of fluoroquinolones against Gram-positive bacteria. karger.com This highlights the role of the C-7 substituent in modulating the spectrum of antibacterial action.

Hydrazine (B178648): Substituted hydrazinoquinolones have also been investigated. However, studies have shown that these derivatives exhibit poor antibacterial activity against both Gram-positive and Gram-negative bacteria when compared to other quinolones. karger.comnih.gov Hydrazone derivatives, which contain the -NHN=CH- group, are a broad class of compounds with diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. nih.govmdpi.comresearchgate.net

The following table summarizes the influence of different C-7 substituents on the antibacterial activity of this compound derivatives.

| C-7 Substituent | Effect on Antibacterial Activity | Key Findings |

| Piperazine | Enhanced activity against Gram-negative bacteria. karger.comnih.gov | Modifications can improve potency against resistant strains like CRPA. nih.govresearchgate.net |

| Pyrrolidine | Improved activity against Gram-positive bacteria. karger.com | Demonstrates the role of the substituent in spectrum modulation. |

| Hydrazine | Generally poor antibacterial activity. karger.comnih.gov | Other hydrazone derivatives show a wide range of biological activities. nih.govmdpi.comresearchgate.net |

Role of Additional Fluorine Atoms at C-8

The introduction of an additional fluorine atom at the C-8 position of the this compound core can further modulate the biological properties of the resulting compounds. The C-8 position is known to influence pharmacokinetic properties and activity against anaerobic bacteria. nih.gov

Research has shown that for certain 1-cyclopropyl-7-(2,6-dimethyl-4-pyridinyl) derivatives, the presence of a fluorine atom at the C-8 position (resulting in a 6,8-difluoro derivative) provided equal antibacterial activity against Staphylococcus aureus as the 6-fluoro, 8-fluoro, and 5,6,8-trifluoro analogues. researchgate.net This suggests that in some structural contexts, the number and position of fluorine atoms on the quinolone nucleus may not be the primary determinant of Gram-positive activity. researchgate.net However, in other cases, the C-8 substituent plays a significant role in the target preferences of quinolones. nih.gov For example, a chlorine substitution at the C-8 position has been shown to increase the antimicrobial potency of some fluoroquinolones by acting on both DNA gyrase and topoisomerase IV. nih.gov

Impact of Boron Complexation on Biological Activity

The complexation of this compound derivatives with boron has been explored as a strategy to generate novel compounds with potential biological applications. Boron difluoride complexes of certain quinoline derivatives have been synthesized and investigated for their chemical and biological properties. researchgate.net While the specific impact of boron complexation on the biological activity of this compound itself is an area of ongoing research, the broader field of quinoline chemistry suggests that such modifications can lead to compounds with interesting pharmacological profiles.

Antiviral and Antiparasitic Activities

Beyond their well-established antibacterial effects, derivatives of this compound have been investigated for other therapeutic applications.

Antiviral Activity: The synthesis of acyclic 6,7-dihaloquinolone nucleoside analogues has been undertaken to explore their potential as antiviral agents. nih.gov These studies aim to develop new compounds with activity against various viral pathogens.

Antiparasitic Activity: Quinolone derivatives have also shown promise in the fight against parasitic diseases. For example, certain 4(1H)-quinolones have been found to be highly efficacious against both the blood and liver stages of the malaria parasite, Plasmodium. nih.gov Additionally, some 2,4-diamino-6-(arylmethyl)-5,6,7,8-tetrahydroquinazolines have demonstrated potent inhibitory activity against Pneumocystis carinii and Toxoplasma gondii, opportunistic pathogens often seen in immunocompromised individuals. nih.gov

Applications as Fluorescent Probes

The inherent fluorescence of the quinoline ring system has led to the development of this compound-based fluorescent probes for various analytical and biological applications.

Detection of Metal Ions (e.g., Hg²⁺)

The development of sensitive and selective fluorescent probes for the detection of toxic heavy metal ions like mercury (Hg²⁺) is of significant environmental and biological importance. nih.gov Fluorescent sensors based on different molecular scaffolds have been designed to detect Hg²⁺ with high sensitivity and selectivity. illinois.edursc.org While the direct application of this compound in this specific context is not extensively detailed in the provided search results, the general principles of fluorescent probe design suggest that its derivatives could be functionalized to act as sensors for metal ions. nih.gov

Applications in Materials Science and Other Fields

Fluorinated Quinoline-Based Liquid Crystals

The introduction of fluorine into the core of rod-like molecules can significantly influence their liquid crystalline properties. researchgate.net While specific studies on 6,7-difluoroquinoline-based liquid crystals are not extensively detailed in available literature, the principles of fluorine substitution in similar aromatic systems provide a strong basis for understanding their potential behavior.

Influence of Fluorine Substitution on Mesophase Behavior (e.g., SmA, SmC, N phases)

The substitution of hydrogen with fluorine atoms in the molecular core of liquid crystals is a known strategy to modify mesophase behavior. researchgate.net Fluorine's high electronegativity and small size can alter intermolecular interactions, dipole moments, and molecular packing, which are critical factors in the formation and stability of different mesophases like nematic (N) and various smectic (Sm) phases. researchgate.netpsu.edu